Amonafide dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Amonafide dihydrochloride mechanism of action

Quantitative Cytotoxicity Data

The anticancer activity of amonafide is quantified by its half-maximal inhibitory concentration (IC₅₀) across various cell lines, as shown in the table below. Data is primarily from [1] and [2].

| Cell Line | Origin | Reported IC₅₀ (μM) | Assay Method | Citation |

|---|---|---|---|---|

| A549 | Human Lung Carcinoma | 1.1 - 23.46 μM | SRB, MTT | [1] |

| U87 | Human Glioblastoma | 2.26 - 3.10 μM | CCK-8 | [2] |

| HeLa | Human Cervical Adenocarcinoma | 4.67 - 19.10 μM | CCK-8, Not Specified | [1] [2] [3] |

| MCF-7 | Human Breast Cancer | 2.40 - 4.70 μM | CCK-8 | [2] |

| HCT-116 | Human Colon Carcinoma | 4.50 - 15.85 μM | CCK-8 | [2] |

| PC3 | Human Prostate Cancer | 6.38 μM | Not Specified | [3] |

| HT-29 | Human Colon Cancer | 4.67 μM | Not Specified | [3] |

| HUVEC | Human Umbilical Vein Endothelial (Normal) | 0.80 μM | CCK-8 | [2] |

Advanced Prodrug Development

Research has advanced to overcome amonafide's notable side effects by designing prodrugs that are selectively activated in tumor cells [2].

- Dual-Locked Prodrug (AcKLP): A novel prodrug, AcKLP, was designed for glioblastoma treatment. It remains inactive until sequentially activated by two enzymes overexpressed in glioblastoma cells: Histone Deacetylase (HDAC) and Cathepsin L (CTSL) [2].

- Mechanism and Workflow: The prodrug is first deacetylated by HDAC, and the resulting intermediate is then cleaved by CTSL to release the active amonafide molecule [2].

- Enhanced Selectivity: This dual-locked system showed high cancer selectivity with an IC₅₀ of >100 μM in normal HUVEC cells, compared to 2.26 μM in U87 glioblastoma cells [2]. The activation process also generates a fluorescent signal, allowing for real-time monitoring of drug distribution [2].

The experimental workflow for validating this prodrug system is illustrated below.

Experimental Protocol Highlights

The cited research provides details on common methodologies used to study amonafide.

- Cytotoxicity/Viability Assays: Multiple studies used standard colorimetric assays to determine IC₅₀ values.

- MTT Assay: Used to measure metabolic activity as an indicator of cell viability [1] [4].

- XTT Assay: Another tetrazolium-based method used similarly to MTT [1].

- Sulforhodamine B (SRB) Assay: Used to measure cellular protein content to assess growth inhibition [1].

- CCK-8 Assay: Used to evaluate the cytotoxicity of the AcKLP prodrug and amonafide across multiple cell lines [2].

- Key Steps in MTT/XTT/SRB/CCK-8 Assays:

- Plate cells in multi-well plates and allow to adhere.

- Treat cells with a concentration gradient of amonafide (or prodrug) for a specified period (e.g., 48-96 hours).

- Add the assay reagent (e.g., MTT, XTT, SRB, CCK-8) to each well and incubate.

- Measure the absorbance (for MTT, XTT, SRB, CCK-8) of the resulting solution using a plate reader.

- Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀.

Clinical and Pharmacogenetic Considerations

Amonafide's metabolism has direct clinical implications for its toxicity and efficacy profile.

- Active Metabolite and Acetylator Phenotype: Amonafide is metabolized by N-acetylation to an active metabolite, N-acetyl-amonafide [5]. A patient's acetylator phenotype significantly impacts drug exposure.

- Individualized Dosing: Clinical studies have developed pharmacodynamic models for personalized dosing based on acetylator phenotype, gender, and pre-treatment white blood cell (WBC) count [6]. This strategy aims to achieve a target nadir WBC, reducing inter-patient variability in leukopenia [6].

- Dose-Response Relationship: Clinical trials in breast cancer found a correlation between myelosuppression (leukopenia and thrombocytopenia) and treatment response, suggesting a steep dose-response curve [5].

References

- 1. Amonafide (AS1413) | Topoisomerase Inhibitor | MedChemExpress [medchemexpress.com]

- 2. An enzyme-responsive double-locked amonafide prodrug for ... [pmc.ncbi.nlm.nih.gov]

- 3. Amonafide - DNA Intercalator and Topo II Inhibitor [apexbt.com]

- 4. Identification of Vaccinia Virus Inhibitors and Cellular ... [mdpi.com]

- 5. Amonafide: An active agent in the treatment of previously untreated advanced breast cancer--a cancer and leukemia group B study (CALGB 8642) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Individualized dosing of amonafide based on a pharmacodynamic model incorporating acetylator phenotype and gender - PubMed [pubmed.ncbi.nlm.nih.gov]

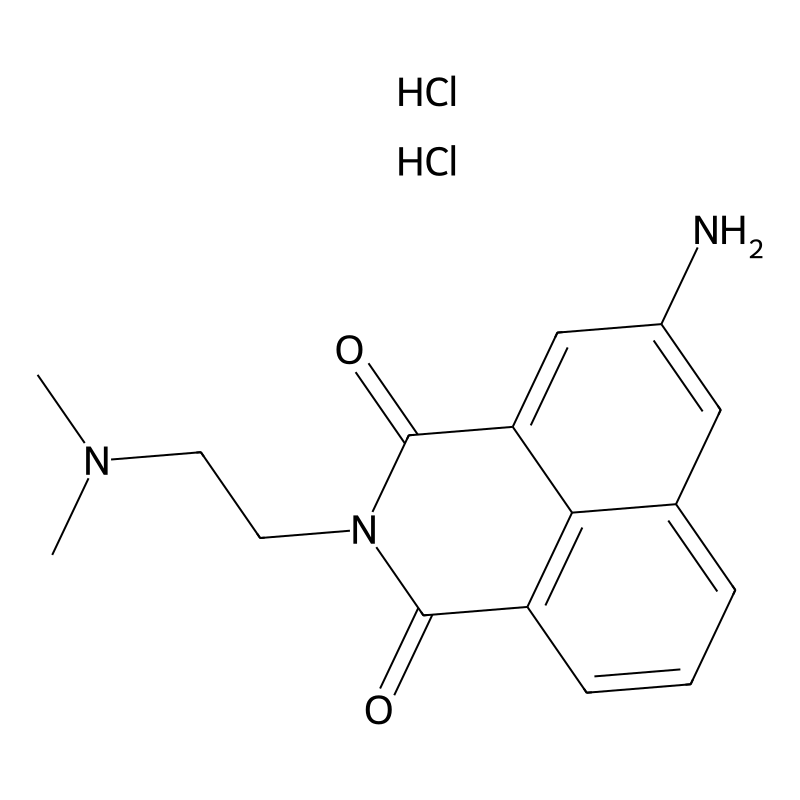

what is the structure of Amonafide dihydrochloride

Chemical Structure and Identifiers

The table below summarizes the key chemical identifiers for Amonafide and its dihydrochloride salt.

| Property | Amonafide (Base Compound) | Amonafide Dihydrochloride |

|---|---|---|

| CAS Number | 69408-81-7 [1] [2] | 150091-68-2 [3] [4] |

| Molecular Formula | C₁₆H₁₇N₃O₂ [1] | C₁₆H₁₉Cl₂N₃O₂ [3] [4] |

| Molecular Weight | 283.33 g/mol [1] [2] | 356.25 g/mol [4] |

| IUPAC Name | 5-amino-2-[2-(dimethylamino)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione [1] | 5-amino-2-[2-(dimethylamino)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride [3] |

| SMILES | CN(C)CCN1C(=O)c2cccc3cc(N)ccc3c2C1=O [1] | CN(C)CCN1C(=O)c2cccc3cc(N)ccc3c2C1=O.Cl.Cl [4] |

| InChI Key | UPALIKSFLSVKIS-UHFFFAOYSA-N [1] | AEMLYYQEBPJIEO-UHFFFAOYSA-N [4] |

Structural Depiction: The core structure consists of a 1,8-naphthalimide moiety linked to a 2-(dimethylamino)ethyl group at the imide nitrogen [1]. The dihydrochloride salt forms when two hydrochloric acid molecules protonate the basic tertiary amine and the primary aromatic amine groups on the naphthalimide ring system.

Diagram of this compound structural components, highlighting the naphthalimide core and protonated amine groups.

Physicochemical Properties

The following table lists key physicochemical properties of the Amonafide base compound.

| Property | Value / Description |

|---|---|

| Appearance | Yellow to dark yellow solid [1] |

| Melting Point | 162 - 164 °C [1] |

| Predicted Boiling Point | 500.2 ± 35.0 °C [1] |

| Predicted Density | 1.306 ± 0.06 g/cm³ [1] |

| Predicted pKa | 8.83 ± 0.28 [1] |

| Solubility | Soluble in DMSO (57 mg/mL) and Methanol; Insoluble in Water [1] [2] |

| Storage | Keep in a dark place, sealed in dry conditions at 2-8°C [1] |

Mechanism of Action and Biological Profile

- Primary Mechanism: Amonafide is a topoisomerase II (Topo II) inhibitor and DNA intercalator [5] [6] [2]. It induces protein-associated DNA strand breaks by interfering with the DNA breakage-reunion activity of Topo II, ultimately leading to apoptosis [2].

- Cellular Effects: Beyond its primary mechanism, research indicates Amonafide can induce reactive oxygen species (ROS) generation and autophagic cell death in certain contexts [5] [7].

- Key Characteristic: It is notably unaffected by P-glycoprotein-mediated efflux, a common mechanism of multidrug resistance, unlike other Topo II inhibitors like doxorubicin or etoposide [2].

Research and Clinical Development

- Clinical Status: Amonafide has been evaluated in multiple Phase 2 and Phase 3 clinical trials for cancers including Acute Myeloid Leukemia and solid tumors [2]. However, its development has been challenged by dose-limiting toxicities, such as myelosuppression and central neurotoxicity, which have limited its clinical application [5] [8].

- Current Research Focus: To overcome these limitations, current research is heavily focused on prodrug strategies. A 2024 study developed a novel dual-enzyme responsive prodrug (AcKLP) for glioblastoma treatment [5].

- Design: The prodrug remains inactive until sequentially activated by two enzymes (HDAC and CTSL) overexpressed in glioblastoma cells [5].

- Outcome: This approach demonstrated high selectivity with an IC₅₀ >100 µM in normal cells (HUVEC) vs. ~2.3 µM in glioblastoma (U87) cells, significantly reducing off-target toxicity [5].

- Emerging Applications: A 2025 study identified Amonafide as a novel geroprotector in a C. elegans model, where it extended healthspan and lifespan by activating mitochondrial and other cellular defense pathways. This suggests potential for application in age-related diseases like Parkinson's [9].

Experimental Protocols for Cytotoxicity Assessment

The MTT assay is a standard method for evaluating the cytotoxicity and antiproliferative activity of Amonafide and its derivatives. Below is a generalized protocol based on cited research [2] [8].

Workflow for MTT assay to evaluate Amonafide cytotoxicity, showing key steps and parameters.

Key Considerations for Research Use

- Solubility and Storage: For in vitro work, prepare a stock solution in DMSO and store aliquots as recommended. The compound is light-sensitive [1] [2].

- Cytotoxicity Range: The IC₅₀ values of Amonafide are cell line-dependent. Consult literature for specific models, as values can range from low micromolar to over 25 µM [6].

- Safety: Amonafide is for research use only and is a controlled substance in some territories [6]. It must be handled with appropriate precautions in a laboratory setting.

References

- 1. Amonafide CAS#: 69408-81-7 [amp.chemicalbook.com]

- 2. Amonafide | Topoisomerase inhibitor | Mechanism [selleckchem.com]

- 3. This compound | C16H19Cl2N3O2 [chemspider.com]

- 4. Compound this compound [chemdiv.com]

- 5. An enzyme-responsive double-locked amonafide prodrug for ... [pmc.ncbi.nlm.nih.gov]

- 6. Amonafide (AS1413) | Topoisomerase Inhibitor [medchemexpress.com]

- 7. Synthesis and biological evaluation of novel alkylated ... [sciencedirect.com]

- 8. Synthesis and Biological Evaluation of Novel Aromatic ... [mdpi.com]

- 9. Topoisomerase inhibitor amonafide enhances defense ... [pmc.ncbi.nlm.nih.gov]

Amonafide dihydrochloride topoisomerase II inhibition

Detailed Mechanism of Action

Amonafide exerts its cytotoxic effects through a multi-step process that begins with its entry into the cell nucleus.

The diagram above illustrates this process. Mechanistically, amonafide is a catalytic inhibitor that interferes with the breakage-reunion reaction of TOP2 [1]. It stimulates TOP2-mediated DNA cleavage by preventing the re-ligation step, leading to the stabilization of covalent TOP2-DNA cleavage complexes [1]. The subsequent accumulation of DNA double-strand breaks triggers programmed cell death [1].

Amonafide's action is ATP-insensitive, distinguishing it from classical TOP2 inhibitors like etoposide and doxorubicin, whose effects are enhanced by ATP [2] [1]. Its cleavage site preference also differs, with a high preference for a cytosine at the -1 position [1].

Overcoming Multidrug Resistance

A significant clinical advantage of amonafide is its ability to circumvent P-glycoprotein (Pgp)-mediated multidrug resistance (MDR) [2].

As shown above, while classical topoisomerase II inhibitors are substrates for Pgp and get pumped out of cancer cells, amonafide is not affected by this efflux mechanism [2]. Studies in cell culture models like Caco-2 and MDR1-MDCK showed amonafide had low efflux/influx ratios that were unchanged by Pgp inhibitors, unlike daunorubicin [2]. This makes it a potential therapeutic option for resistant cancers, particularly relapsed or refractory acute myeloid leukemia (AML) with Pgp overexpression [2].

Experimental Data & Protocols

For researchers, here is a summary of key experimental findings and common protocols used to study amonafide.

In Vitro Cytotoxicity and Mechanism Assays

The table below consolidates quantitative data and methodologies from preclinical studies.

| Assay Type | Protocol Summary & Key Findings | Cell Lines / Models |

|---|

| Cytotoxicity (MTT Assay) | Protocol: Cells seeded in 96-well plates, treated with serially diluted amonafide for 72 hours. MTT reagent added, absorbance measured at 570nm. IC50 calculated from dose-response curves [1]. Finding: Inhibits growth of various tumor cell lines; IC50 values: ~2.73 μM (HeLa), ~4.67 μM (HT-29), ~6.38 μM (PC3) [1]. | HCT-116, K562, HepG2, MDA-MB-231, HT-29, HeLa, PC3 [3] [1] | | Topoisomerase II-Mediated DNA Cleavage | Protocol: Incubation of DNA, topoisomerase II, and amonafide. Analysis of DNA strand breaks via gel electrophoresis or alkaline elution assay [1]. Finding: Induces protein-associated DNA single-strand and double-strand breaks. Does not produce topoisomerase I-mediated cleavage even at 100 μM [1]. | Cell-free systems; Human myeloid leukemia cells [1] | | Pgp Efflux Assay | Protocol: Use of polarized monolayer cell lines (Caco-2, MDR1-MDCK). Measurement of drug transport (efflux/influx ratio) with/without Pgp inhibitor Cyclosporin A (CSA) [2]. Finding: Amonafide efflux ratio is low and unchanged by CSA, unlike daunorubicin, confirming it is not a Pgp substrate [2]. | Caco-2 cells, MDR1-MDCK cells, K562/DOX cells [2] |

Research Status and Developments

Amonafide has been investigated in clinical trials for several oncology indications, though its development has faced challenges.

- Clinical Trial History: Amonafide has reached Phase 3 clinical trials [1]. It has been studied as a monotherapy and in combination with cytarabine for the treatment of secondary AML and relapsed/refractory AML [2]. Phase 2 trials have also been conducted for prostate cancer [1].

- Challenge - Toxicity: Dose-limiting toxicity, particularly myelosuppression (neutropenia), and unpredictable patient pharmacokinetics have been significant hurdles [3]. These side effects have limited its clinical application despite its promising efficacy [3].

- Recent Innovations - Prodrug Strategy: To improve selectivity and reduce systemic toxicity, a novel double-locked, enzyme-triggered prodrug of amonafide has been developed [4]. This prodrug remains inactive until specifically cleaved by two distinct enzymes highly expressed in target cells like glioblastoma, minimizing damage to normal cells [4].

References

- 1. Amonafide | Topoisomerase inhibitor | Mechanism [selleckchem.com]

- 2. Amonafide, a topoisomerase II inhibitor, is unaffected by P- ... [sciencedirect.com]

- 3. Synthesis and Biological Evaluation of Novel Aromatic Imide ... [pmc.ncbi.nlm.nih.gov]

- 4. An enzyme-responsive double-locked amonafide prodrug ... [sciencedirect.com]

Amonafide dihydrochloride DNA intercalation

Core Mechanism of Action

Amonafide exerts its primary anticancer effect through a multi-step process centered on DNA interaction and enzyme inhibition. The sequence of its mechanism is outlined below:

Amonafide induces cell death by intercalating DNA and inhibiting topoisomerase II, leading to irreversible DNA damage.

- DNA Intercalation: The naphthalimide core of amonafide inserts itself between the base pairs of the DNA double helix [1]. This intercalation distorts the sugar-phosphate backbone and changes the DNA's helical structure, which is a critical first step for its downstream effects [2] [1].

- Topoisomerase II Inhibition: The distorted DNA structure prevents the normal function of topoisomerase II (Topo II), an enzyme essential for managing DNA tangles and replication [3]. Amonafide specifically "traps" the Topo II enzyme after it has created a double-strand break, preventing the DNA strands from being re-ligated [4] [3].

- Cellular Consequences: The persistence of these protein-associated double-strand breaks leads to the failure of DNA replication and RNA synthesis, ultimately triggering programmed cell death (apoptosis) in cancer cells [3].

Quantitative Cytotoxicity and Derivative Comparisons

The biological activity of amonafide and its analogs can be quantified through various assays. The table below summarizes key experimental data.

Table 1: Cytotoxicity and Activity of Amonafide and Related Compounds

| Compound | Cell Line / Assay | Key Metric | Result | Significance / Comparison |

|---|---|---|---|---|

| Xanafide (Amonafide L-malate) | MCF-7 (Breast Cancer) [1] | Total Growth Inhibition (TGI) | Comparable to paclitaxel, docetaxel; superior to doxorubicin, gemcitabine, vinorelbine | Most active in ER+/p53 wild-type line [1] |

| Xanafide | MDA-MB-231, SKBR-3 (Breast Cancer) [1] | Total Growth Inhibition (TGI) | Moderate sensitivity | Activity is cell line-dependent [1] |

| Xanafide | T47D (Breast Cancer) [1] | Total Growth Inhibition (TGI) | No response | Resistance linked to ER+/p53 mutated status [1] |

| Numonafides (6-amino derivatives) | NCI-H460 (Lung), MCF-7 (Breast) [5] | Growth Inhibition (GI₅₀) | Similar potency to amonafide | Retains DNA intercalation & Topo II inhibition without NAT2 acetylation [5] |

| Amonafidazene (Chimera) | Various Cancer Cell Lines [4] | Antiproliferative Activity | Significantly stronger than amonafide | Dual-action: DNA intercalation + targeted methylation [4] |

Key Experimental Protocols

To evaluate the properties of amonafide and its derivatives, researchers employ several standard and advanced techniques.

Table 2: Summary of Key Experimental Methodologies

| Method | Core Purpose | Typical Protocol Summary | Application in Amonafide Research |

|---|

| Sulforhodamine B (SRB) Assay [1] | Measure in vitro cytotoxicity and cell proliferation. | 1. Seed cells in 96-well plates. 2. Expose to drug serially diluted for 48 hours. 3. Precipitate cells with Trichloroacetic Acid (TCA), wash, and stain with SRB dye. 4. Measure optical density to determine cell mass. | Used to establish GI₅₀ and TGI values for Xanafide in breast cancer cell panels [1]. | | N-Acetyl Transferase-2 (NAT2) Assay [5] | Determine if a compound is a substrate for metabolic activation. | Incubate the test compound with NAT2 enzyme and acetyl-CoA. Monitor the reaction (e.g., via HPLC) for the formation of N-acetylated metabolites. | Confirmed amonafide is extensively acetylated, while 6-amino derivatives (Numonafides) are not, predicting a better safety profile [5]. | | Molecular Docking & Dynamics [6] [2] | Model and visualize the atomic-level interaction between a drug and its target. | 1. Prepare the 3D structure of the drug (ligand) and the target (e.g., DNA duplex/Topo II). 2. "Dock" the ligand into the target's binding site using software (e.g., ICM Pro). 3. Run molecular dynamics simulations to assess stability and binding energy. | Used to compare binding conformations of amonafide and azonafide to DNA, explaining azonafide's stronger binding [2]. |

Advanced Research and Novel Applications

Research into amonafide has progressed beyond its original design, leading to two advanced concepts: engineered dual-action chimeras and unexpected repurposing for age-related disease.

1. Dual-Action Chimera: Amonafidazene Amonafidazene is a sophisticated molecular chimera designed to enhance anticancer efficacy. Its structure and function integrate two distinct mechanisms, as shown in the following workflow:

Amonafidazene combines DNA intercalation with targeted methylation, creating synergistic DNA damage that is difficult for cancer cells to repair.

This chimera links an amonafide-based DNA intercalator to a DNA-methylating moiety via a linker [4]. The amonafide portion guides the entire molecule to DNA, and upon activation, the methylating agent causes damage right next to the Topo II-induced double-strand breaks. This combined damage overloads and suppresses the cancer cell's DNA repair machinery, leading to significantly more potent anticancer activity than amonafide alone [4].

2. Geroprotection in Model Organisms A groundbreaking 2025 study identified a surprising new application for amonafide: promoting healthspan and lifespan. The discovery and mechanism involve a multi-stage process:

Amonafide extends healthspan in C. elegans by activating cellular defense responses, primarily the mitochondrial unfolded protein response (UPRmt).

The study found that amonafide treatment in C. elegans extended healthspan and lifespan by activating multiple cellular defense pathways [7]. The longevity effect was not solely dependent on the classic DAF-16/FOXO pathway but was crucially dependent on the transcription factor AFS-1 to trigger the Mitochondrial Unfolded Protein Response (UPRmt) [7]. Furthermore, amonafide improved mobility in a worm model of Parkinson's disease, suggesting its potential as a candidate for therapeutic repurposing [7].

Conclusion

Amonafide remains a versatile and chemically modifiable scaffold. Its well-understood mechanism as a Topo II inhibitor has enabled the rational design of safer derivatives like the Numonafides and more potent dual-action drugs like Amonafidazene. Furthermore, the discovery of its geroprotective effects opens a new and exciting avenue of research beyond oncology. Future work will likely focus on clinical translation of these advanced compounds and deeper exploration of the link between DNA damage, cellular stress responses, and longevity.

References

- 1. Comparative analysis of xanafide cytotoxicity in breast ... [pmc.ncbi.nlm.nih.gov]

- 2. Computer simulation of the binding of amonafide and ... [pubmed.ncbi.nlm.nih.gov]

- 3. AMONAFIDE (PD008660, UPALIKSFLSVKIS- ... [probes-drugs.org]

- 4. A DNA intercalating/methylating dual-action chimera ... [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and anticancer activities of 6-amino amonafide ... [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular docking studies of some topoisomerase II ... [sciencedirect.com]

- 7. Topoisomerase inhibitor amonafide enhances defense ... [pmc.ncbi.nlm.nih.gov]

Amonafide dihydrochloride research background

Cytotoxicity Profile Across Cell Lines

Amonafide's cytotoxic effects have been quantified in numerous cell lines. The following table consolidates key IC₅₀ values (the concentration required to inhibit 50% of cell growth) from recent research to illustrate its potency and selectivity.

| Cell Line | Cell Type | IC₅₀ (μM) | Notes / Experimental Conditions |

|---|---|---|---|

| U87 | Human Glioblastoma | 2.26 ± 0.1 [1] | For the prodrug AcKLP; comparable to native Amonafide (IC₅₀ 3.10 μM) [1]. |

| HUVEC | Human Umbilical Vein Endothelial (Normal) | >100 [1] | For the prodrug AcKLP, showing selective toxicity; native Amonafide is highly toxic (IC₅₀ 0.80 μM) [1]. |

| HeLa | Human Cervical Cancer | 2.73 [2] | 72-hour MTT assay [2]. |

| MCF-7 | Human Breast Cancer | 2.40 ± 0.1 [1] | Native Amonafide [1]. |

| HT-29 | Human Colorectal Cancer | 4.67 [2] | 72-hour MTT assay [2]. |

| PC3 | Human Prostate Cancer | 6.38 [2] | 72-hour MTT assay [2]. |

| A549 | Human Lung Cancer | 1.59 [3] | 48-hour MTT assay. Other studies report values from 1.1 μM to 24.3 μM, indicating variability based on specific assay conditions [1] [3]. |

| HCT-116 | Human Colorectal Cancer | 4.50 ± 0.3 [1] | Native Amonafide [1]. |

Standard Experimental Protocols

For researchers aiming to work with amonafide, here are summaries of common experimental protocols as cited in the literature.

In Vitro Cytotoxicity Assay (MTT Assay)

This is a standard method for evaluating the antiproliferative activity of amonafide [2].

- Cell Seeding: Harvest and seed cells in 96-well tissue culture plates at a density of 2.5 × 10³ cells/well in 150 µL of growth medium.

- Drug Treatment: After 24 hours, add serial dilutions of amonafide (typically prepared in DMSO and then diluted in PBS or culture medium) to the wells. Include a negative control (e.g., PBS or DMSO vehicle).

- Incubation: Expose cells to the drug for a set period, commonly 72 hours.

- Viability Measurement:

- Wash cells twice with PBS.

- Add MTT reagent (1 mg/mL in PBS) and incubate for approximately 4 hours.

- Dissolve the formed formazan crystals with DMSO.

- Analysis: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated by plotting the percentage of absorbance (cell viability) against the drug concentration [2].

Mechanism Studies: Topoisomerase II-Mediated DNA Cleavage

This assay investigates amonafide's fundamental mechanism of action by detecting its effect on DNA integrity.

- Reaction Setup: A standard reaction mixture contains DNA substrate (e.g., pBR322 plasmid), topoisomerase II enzyme, and amonafide.

- Incubation & Termination: The reaction is incubated at 37°C for a set time and then terminated with a denaturing agent like sodium dodecyl sulfate (SDS) to trap the "cleavable complex" between Topo II and DNA.

- Analysis: The DNA is purified and analyzed using agarose gel electrophoresis. The presence of linear DNA (Form III) indicates DNA double-strand breaks induced by the drug-enzyme complex. The cleavage pattern stimulated by amonafide is noted to be distinct from other Topo II inhibitors like etoposide or doxorubicin [2].

Research Models and Workflow

The diagram below outlines the key research models and pathways involved in studying amonafide's effects, from cellular mechanisms to organismal outcomes.

Research pathways for amonafide's effects and applications.

Current Research Directions & Strategies to Mitigate Toxicity

A major historical challenge with amonafide is its toxicity, particularly myelosuppression, which is influenced by a patient's N-acetyltransferase 2 (NAT2) phenotype, leading to variable metabolism and drug exposure [4]. Current research is focused on overcoming this and improving its therapeutic profile:

- Prodrug Development: A leading strategy is the design of enzyme-responsive prodrugs. The AcKLP prodrug remains inactive until specifically activated by two enzymes (HDAC and CTSL) overexpressed in glioblastoma cells. This double-locked system demonstrated potent cytotoxicity in U87 glioblastoma cells (IC₅₀ ∼2.3 μM) while drastically reducing toxicity in normal HUVEC cells (IC₅₀ > 100 μM) [1].

- New Formulations: Xanafide (amonafide L-malate), a novel salt formulation, was developed with improved solubility and stability. It has received Orphan Drug Designation for acute myeloid leukemia (AML) [4].

- Polyamine Conjugation: Research into naphthalimide-polyamine conjugates aims to improve tumor selectivity and efficacy. Compound 11e, a conjugate with spermine, showed superior in vivo antitumor activity and reduced toxicity compared to native amonafide in a H22 hepatoma model [5].

- Exploring New Indications: Beyond oncology, amonafide has been identified as a geroprotector. In C. elegans, it extended healthspan and lifespan by activating the mitochondrial unfolded protein response (UPRmt) via the transcription factor afts-1, and also improved mobility in a Parkinson's disease model [6]. Additionally, topoisomerase II inhibitors, including amonafide, have shown potential as pan-arenaviral replication inhibitors [7].

References

- 1. An enzyme-responsive double-locked amonafide prodrug for ... [pmc.ncbi.nlm.nih.gov]

- 2. Amonafide | Topoisomerase inhibitor | Mechanism [selleckchem.com]

- 3. Amonafide (AS1413) | Topoisomerase Inhibitor [medchemexpress.com]

- 4. Comparative analysis of xanafide cytotoxicity in breast ... [nature.com]

- 5. Synthesis and Biological Evaluation of Novel Aromatic ... [mdpi.com]

- 6. Topoisomerase inhibitor amonafide enhances defense ... [pmc.ncbi.nlm.nih.gov]

- 7. Topoisomerase II as a Novel Antiviral Target against ... [pmc.ncbi.nlm.nih.gov]

Amonafide dihydrochloride apoptotic signaling pathway

Core Apoptotic Signaling Pathway of Amonafide

Amonafide, a topoisomerase II (Topo II) inhibitor and DNA intercalator, induces apoptotic cell death through a defined sequence of molecular events. The diagram below illustrates this core signaling pathway.

The mechanism begins with amonafide intercalating into DNA and poisoning Topo II, stabilizing the covalent complex between Topo II and DNA, which leads to double-stranded DNA breaks [1] [2]. This DNA damage initiates a pro-apoptotic signaling cascade:

- Kinase Activation and Transcription Factor Induction: The DNA damage response involves sustained activation of c-Jun N-terminal kinase (JNK) [3]. JNK phosphorylates and activates transcription factors like c-Jun (a component of AP-1) and stabilizes p53 and its family member p73 [3]. This leads to the induction of pro-apoptotic genes, including Gadd153/CHOP (associated with endoplasmic reticulum stress) and proteins like Bim [3].

- Mitochondrial Apoptosis (Intrinsic Pathway): The key downstream effect is the activation of pro-apoptotic Bcl-2 family proteins Bax and Bak [3]. Their activation causes Mitochondrial Outer Membrane Permeabilization (MOMP), leading to the release of cytochrome c into the cytosol [3]. Cytochrome c then forms the apoptosome with Apaf-1 and procaspase-9, activating the caspase cascade and executing apoptosis [3].

Limitations and Novel Derivatives/Strategies

The clinical development of amonafide has been challenged by significant side effects, including dose-limiting myelosuppression and central neurotoxicity [4] [5]. A major issue is its metabolism by N-acetyltransferase 2 (NAT2), where a patient's acetylator status leads to unpredictable pharmacokinetics and toxicity [5]. To overcome these hurdles, several novel strategies have emerged:

- Prodrug Development (AcKLP): A "double-locked" prodrug, AcKLP, remains inactive until sequentially activated by two enzymes overexpressed in glioblastoma cells: Histone Deacetylases (HDAC) and Cathepsin L (CTSL) [6] [1]. This design achieves high cancer cell selectivity, with an IC50 of ~2.3 μM in glioblastoma (U87) cells compared to >100 μM in normal endothelial cells (HUVEC) [6] [1]. Interestingly, the activated AcKLP prodrug primarily induces autophagic cell death in U87 cells, an alternative cell death pathway [6] [1].

- Structural Analogues (R16): The analogue R16 was developed by substituting a heterocyclic group and introducing a thiol group to amonafide's structure [2]. R16 demonstrates improved cytotoxicity and is effective against multidrug-resistant cells. It functions by a similar mechanism—poisoning Topo II—but with a potent ability to trap Topo II-DNA cleavage complexes, leading to enhanced DNA damage and apoptosis [2].

- Polyamine Conjugates (11e): Conjugating amonafide-related naphthalimide scaffolds to polyamines (e.g., spermine in compound 11e) is another promising approach [4] [7]. Compound 11e inhibits tumor cell proliferation and induces apoptosis via a ROS-mediated mitochondrial pathway. In vivo studies showed it was more effective than amonafide in inhibiting tumor growth and preventing lung cancer metastasis [7].

Quantitative Cytotoxicity Data

The table below summarizes the half-maximal inhibitory concentration (IC50) values of amonafide and its novel derivatives across various cell lines, highlighting their potency and selectivity.

| Compound | Cell Line | Cell Type | IC50 (μM) | Reference |

|---|---|---|---|---|

| Amonafide (ANF) | U87 | Human Glioblastoma | 3.10 ± 0.2 | [1] |

| HUVEC | Normal Human Endothelial | 0.80 ± 0.04 | [1] | |

| Prodrug AcKLP | U87 | Human Glioblastoma | 2.26 ± 0.1 | [1] |

| HUVEC | Normal Human Endothelial | > 100 | [1] | |

| Analogue R16 | Various | Panel of Human Tumor Cells | More cytotoxic than ANF | [2] |

| Conjugate 11e | K562 | Human Leukemia | 2.86 | [4] |

| HCT-116 | Human Colorectal Cancer | 5.12 | [4] |

Experimental Protocols for Key Assays

To investigate the apoptotic signaling pathway of amonafide and related compounds, researchers employ a range of standard biochemical and cell biology assays.

1. Cytotoxicity and Cell Viability (IC50 Determination)

- Objective: To determine the concentration of a compound that inhibits 50% of cell growth (IC50).

- Common Assays: Sulforhodamine B (SRB) assay [5] or Cell Counting Kit-8 (CCK-8) assay [1].

- Basic Protocol: Seed cells in 96-well plates. The next day, add serial dilutions of the test compound. After incubation (e.g., 48 hours), precipitate cells with trichloroacetic acid (SRB) or add the CCK-8 reagent. Measure the absorbance of the SRB dye dissolved in Tris base or the formazan product from CCK-8 using a plate reader. Calculate IC50 values using linear regression or non-linear fitting models [1] [5].

2. Analysis of Apoptotic Mechanisms

- DNA Damage and Topo II Poisoning:

- DNA Cleavage Assay: Detect the formation of covalent Topo II-DNA complexes in cells treated with the compound [2].

- Mitochondrial Pathway:

- Mitochondrial Membrane Potential (MMP): Use fluorescent dyes like Rhodamine 123 (Rh123). Healthy mitochondria with intact MMP accumulate the dye, while a decrease in fluorescence indicates MMP loss [4] [7].

- Reactive Oxygen Species (ROS) Detection: Use the fluorescent probe DCFH-DA. Its oxidation in the presence of ROS produces a fluorescent signal measurable by flow cytometry or fluorescence microscopy [7].

- Western Blotting: Analyze the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, as well as cytochrome c release from mitochondria [3].

- Caspase Activity:

- Cell Death Pathways:

- Morphological Assessment: Use fluorescent dyes like Acridine Orange (AO) and Ethidium Bromide (EB) to distinguish viable, early apoptotic, late apoptotic, and necrotic cells based on nuclear morphology and membrane integrity [4].

- High Content Screening (HCS): Multiparameter analysis using automated microscopy to simultaneously measure MMP, lysosomal mass, and ROS generation in the same cell population [7].

The field of amonafide research is actively evolving from a single-agent chemotherapeutic with significant drawbacks towards a platform for developing smarter, targeted therapies.

- Current Focus: The main thrust is on prodrug strategies and targeted conjugates to improve tumor selectivity and reduce off-target toxicity.

- Mechanistic Insight: Future work should further elucidate the switch between apoptosis and autophagy induced by different analogues, which could reveal new combinatory targets.

- Clinical Translation: The success of these strategies, like the double-locked AcKLP, will depend on robust in vivo validation and, eventually, clinical trials that account for patient-specific factors like enzyme expression profiles.

References

- 1. An enzyme-responsive double-locked amonafide prodrug for ... [pmc.ncbi.nlm.nih.gov]

- 2. R16, a novel amonafide analogue, induces apoptosis and ... [pubmed.ncbi.nlm.nih.gov]

- 3. Impact of Complex Apoptotic Signaling Pathways on ... [mdpi.com]

- 4. Synthesis and Biological Evaluation of Novel Aromatic Imide ... [pmc.ncbi.nlm.nih.gov]

- 5. Comparative analysis of xanafide cytotoxicity in breast ... [nature.com]

- 6. An enzyme-responsive double-locked amonafide prodrug ... [sciencedirect.com]

- 7. Synthesis and Biological Evaluation of Novel Aromatic ... [mdpi.com]

Amonafide dihydrochloride in vitro activity

Cytotoxicity and Mechanism of Action

Amonafide exerts its cytotoxic effect primarily by inhibiting topoisomerase II and intercalating with DNA, which disrupts DNA integrity and triggers apoptotic cell death [1] [2]. Its activity is retained even in cells exhibiting P-glycoprotein-mediated multi-drug resistance [1].

The table below summarizes the in vitro cytotoxicity (IC₅₀ values) of amonafide and its derivatives across various human cancer cell lines.

Table 1: In vitro cytotoxicity (IC₅₀, μM) of Amonafide and Related Compounds

| Compound | U87 (Glioblastoma) | HCT-116 (Colorectal) | HepG2 (Hepatoma) | K562 (Leukemia) | MDA-MB-231 (Breast) | QSG-7701 (Normal Hepatocyte) | HUVEC (Normal Endothelial) |

|---|---|---|---|---|---|---|---|

| Amonafide (ANF) | 3.10 [2] | 4.50 [2] | 6.57 [3] | 6.31 [3] | 7.98 [3] | 55.45 [3] | 0.80 [2] |

| AcKLP (Prodig) | 2.26 [2] | 15.85 [2] | - | - | - | - | >100 [2] |

| MEAN (Derivative) | - | 1.96 [4] | 1.32 [4] | 1.45 [4] | - | - | - |

| AN (Derivative) | - | 2.45 [4] | 1.51 [4] | 1.87 [4] | - | - | - |

| Compound 11e | - | 5.12 [3] | 6.33 [3] | 2.86 [3] | 11.98 [3] | 53.85 [3] | - |

Key Experimental Protocols for In Vitro Assessment

Standardized laboratory methods are used to evaluate the in vitro activity and mechanisms of amonafide.

Cell Viability and Cytotoxicity (IC₅₀) Assay

The MTT assay is a common method for determining cell viability and the half-maximal inhibitory concentration (IC₅₀) [4] [3].

- Procedure: Cells are seeded in 96-well plates and treated with a concentration gradient of the test compound for a set period (e.g., 72 hours). MTT reagent is added and incubated for several hours. Metabolically active cells convert MTT into purple formazan crystals. The crystals are dissolved, and the optical density is measured at 570 nm. The IC₅₀ value is calculated using software that fits the dose-response curve [4] [3].

- Key Consideration: Results can vary based on cell line, exposure time, and serum content in the media. Use a minimum of three independent experiments for reliability.

Apoptosis Assays

Apoptosis is a primary mechanism of amonafide-induced cell death and can be assessed as follows:

- Annexin V/Propidium Iodide (PI) Staining: Treated cells are stained with Annexin V-FITC and PI. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains DNA in late apoptotic and necrotic cells with compromised membranes. The population of apoptotic cells is then quantified using flow cytometry [4].

- Morphological Assessment with AO/EB Staining: Cells are stained with a mixture of acridine orange (AO) and ethidium bromide (EB). Viable cells appear green, early apoptotic cells show bright green chromatin condensation, and late apoptotic cells have orange chromatin. A total of 300 cells are typically counted under a fluorescence microscope to calculate the apoptosis percentage [3].

Mechanistic Studies

- Mitochondrial Membrane Potential (MMP): The fluorescent dye Rhodamine 123 (Rh123) is used. Healthy mitochondria with intact MMP accumulate Rh123, leading to bright green fluorescence. A decrease in fluorescence intensity indicates MMP loss, a key event in apoptosis. This can be quantified using High Content Screening or flow cytometry [3].

- Cell Cycle Analysis: Treated cells are fixed, stained with a DNA-binding dye like propidium iodide, and analyzed by flow cytometry. The DNA content histogram reveals the distribution of cells in different cell cycle phases (G1, S, G2/M). Amonafide, as a DNA intercalator, often causes S-phase arrest or a sub-G1 peak indicating apoptosis [4].

Recent Advances: Prodrugs and Derivatives

Research has focused on developing prodrugs and derivatives to improve amonafide's selectivity and reduce side effects.

- Enzyme-Responsive Prodrug (AcKLP): A dual-locked prodrug remains inactive until encountering two enzymes overexpressed in glioblastoma cells: Histone Deacetylase (HDAC) and Cathepsin L (CTSL). Sequential enzyme activity triggers the release of active amonafide, confining cytotoxicity to target cancer cells and minimizing damage to normal cells [2] [5]. The activation pathway is illustrated below.

- Numonafides (6-amino derivatives): These derivatives, such as MEAN, are designed to avoid metabolism by N-acetyltransferase 2 (NAT2), which produces a toxic metabolite in humans. MEAN shows similar in vitro potency to amonafide but with significantly reduced toxicity in vivo [4].

Important Considerations for Researchers

- Metabolism and Toxicity: A major challenge with amonafide is its metabolism by N-acetyltransferase 2 (NAT2), which is polymorphic in humans. "Fast acetylators" produce more of a toxic metabolite (N-acetyl-amonafide), leading to severe leukopenia. Dosing may require adjustment based on individual acetylator phenotype [6] [7].

- Steep Dose-Response Curve: Clinical studies indicate a correlation between myelosuppression (hematological toxicity) and treatment response, suggesting a steep dose-response curve. This underscores the need for precise dosing in experimental models [7].

References

- 1. Amonafide: a potential role in treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An enzyme-responsive double-locked amonafide prodrug for ... [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Novel Aromatic Imide ... [pmc.ncbi.nlm.nih.gov]

- 4. Methoxyethylamino-numonafide Is an Efficacious and Minimally Toxic Amonafide Derivative in Murine Models of Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An enzyme-responsive double-locked amonafide prodrug for ... [pubs.rsc.org]

- 6. Individualized dosing of amonafide based on a pharmacodynamic model incorporating acetylator phenotype and gender - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amonafide: An active agent in the treatment of previously untreated advanced breast cancer--a cancer and leukemia group B study (CALGB 8642) - PubMed [pubmed.ncbi.nlm.nih.gov]

how does Amonafide dihydrochloride work

Detailed Mechanism of Action

Amonafide exerts its cytotoxic effects through a multi-step process centered on disrupting DNA integrity.

- DNA Intercalation: The planar structure of the amonafide molecule allows it to insert itself between the base pairs of the DNA double helix [1] [2]. This intercalation distorts the DNA backbone, physically interfering with DNA replication and transcription [2].

- Topoisomerase II Poisoning: Topoisomerase II (Topo II) is an essential enzyme that manages DNA topology by creating transient double-strand breaks to untangle DNA during replication and transcription. Amonafide stabilizes the covalent complex between Topo II and DNA after the strand has been cleaved, preventing the enzyme from resealing the break [3]. This action converts the Topo II enzyme from a necessary cellular component into a cytotoxic agent.

- Sequence Specificity: The DNA cleavage stimulated by amonafide is not random. It exhibits an unusually high sequence specificity, with a strong preference for a cytosine at the -1 position and an adenine at the +1 position relative to the cleavage site [4]. This distinct pattern differentiates it from other Topo II inhibitors like etoposide or doxorubicin [4].

The following diagram illustrates the core mechanism by which amonafide induces DNA damage:

Quantitative Cytotoxicity Data

The antitumor efficacy of amonafide has been demonstrated across various human cancer cell lines. The table below summarizes half-maximal inhibitory concentration (IC₅₀) values from multiple studies, which represent the concentration required to inhibit cell growth by 50% [5] [3] [2].

| Cell Line | Cancer Type | Reported IC₅₀ (μM) | Notes |

|---|---|---|---|

| HUVEC (Normal) | Human Umbilical Vein Endothelial Cells | 0.80 - >100 [5] | High sensitivity to parent drug; prodrug (AcKLP) shows greatly reduced toxicity. |

| U87 | Glioblastoma | 2.26 - 3.10 [5] | Primary target for novel enzyme-responsive prodrugs. |

| MCF-7 | Breast Cancer (ER+/p53 wild-type) | Most sensitive in panel [2] | Sensitivity may be linked to ER and p53 status. |

| HeLa | Cervical Cancer | 2.73 - 19.10 [5] [3] | Varies between parent drug and prodrug forms. |

| HT-29 | Colorectal Cancer | 4.67 [3] | - |

| PC3 | Prostate Cancer | 6.38 [3] | - |

| T47D | Breast Cancer (ER+/p53 mutated) | No response [2] | Demonstrates potential resistance linked to p53 mutation. |

Key Experimental Protocols

To evaluate the biological activity of amonafide and its derivatives, researchers employ standardized in vitro assays.

Cytotoxicity Assay (SRB or MTT) [2]: This method measures cell viability based on metabolic activity or protein content.

- Cell Seeding: Plate cancer cells in 96-well plates at a density of 2,500-20,000 cells/well.

- Drug Exposure: After 24 hours, add serial dilutions of amonafide. A typical concentration range is from 0.1 nM to 100 μM.

- Incubation: Expose cells to the drug for a set period, commonly 48-72 hours.

- Signal Development:

- Data Analysis: Plot absorbance against drug concentration to determine the GI₅₀ (50% growth inhibition) or IC₅₀ values.

DNA Cleavage Assay [3] [4]: This assay directly demonstrates amonafide's mechanism by quantifying topoisomerase II-mediated DNA strand breaks.

- Reaction Setup: Incubate purified topoisomerase II enzyme with plasmid DNA (e.g., pBR322) in an appropriate buffer.

- Drug Stimulation: Add amonafide to the reaction mixture. A concentration of 100 μM may be used, as it does not produce topoisomerase I-mediated cleavage [3].

- Reaction Termination: Stop the reaction, often with sodium dodecyl sulfate (SDS) and proteinase K.

- Analysis: Analyze the DNA via agarose gel electrophoresis. The conversion of supercoiled DNA (Form I) to linear DNA (Form III) indicates double-strand break formation.

Research Context and Developments

Clinical History and Challenges: Amonafide has been investigated in Phase II and III trials for cancers including acute myeloid leukemia (AML), breast, and prostate cancer [6]. Its development has been challenged by dose-limiting toxicities, particularly myelosuppression, and variable metabolism due to N-acetyltransferase 2 (NAT2) polymorphisms in patients [2]. A salt formulation, amonafide L-malate (Xanafide), was developed to improve solubility and stability [2].

Novel Prodrug Strategies: To improve selectivity and reduce side effects, innovative prodrugs have been designed. For example, AcKLP is a dual-locked prodrug activated specifically in the tumor microenvironment by two overexpressed enzymes, Histone Deacetylase (HDAC) and Cathepsin L (CTSL) [5]. This strategy demonstrated significantly reduced toxicity to normal cells (IC₅₀ >100 μM in HUVECs) while retaining potency against glioblastoma cells (IC₅₀ ~2.3 μM in U87 cells) [5]. The activation process is shown below:

- Emerging Research Areas: Beyond oncology, a 2025 study suggested that amonafide may act as a geroprotector, extending healthspan and lifespan in C. elegans by activating defense pathways like the mitochondrial unfolded protein response (UPRmt), independently of the classic DAF-16/FOXO pathway [7].

References

- 1. Amonafide - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. Comparative analysis of xanafide cytotoxicity in breast ... [nature.com]

- 3. Amonafide | Topoisomerase inhibitor | Mechanism [selleckchem.com]

- 4. Base sequence determinants of amonafide stimulation of topoisomerase II DNA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An enzyme-responsive double-locked amonafide prodrug for ... [pmc.ncbi.nlm.nih.gov]

- 6. Amonafide: Uses, Interactions, Mechanism of Action | DrugBank Online [go.drugbank.com]

- 7. Topoisomerase inhibitor amonafide enhances defense ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide to Amonafide Dihydrochloride and Naphthalimide Analogs

Chemical Background and Significance

1,8-Naphthalimides represent a significant class of nitrogen-containing aromatic heterocycles characterized by a cyclic diimide fused to a naphthalene skeleton, forming the core structure of 1H-benz[de]isoquinoline-1,3(2H)-dione [1]. These compounds have emerged as promising scaffolds in medicinal chemistry due to their planar, heteroaromatic characteristics which enable strong interaction with biological targets, particularly through DNA intercalation [1].

Amonafide, a prominent naphthalimide derivative, has been extensively investigated as a topoisomerase II (Topo II) inhibitor and DNA intercalator that induces apoptosis by inhibiting Topo II binding to double-stranded DNA [2]. Notably, it preserves anticancer activity even in the presence of multi-drug resistance (MDR), a major contributor to adjuvant therapeutic failure [2]. Despite its promising activity, the development of amonafide and related compounds like mitonafide has been challenged by dose-limiting toxicities, particularly bone marrow suppression, and poor water solubility of the free base form [3] [4].

Synthesis and Analytical Characterization

Synthetic Routes to Amonafide Dihydrochloride

The synthesis of this compound can be achieved through multiple pathways, with the following representing the most technically advanced approaches:

Table 1: Synthetic Methods for this compound

| Method | Starting Material | Key Steps | Advantages | References |

|---|

| Nitro-Reduction Route | 3-nitro-1,8-naphthalic anhydride (NNA) | 1. Condensation with N,N-dimethylethylenediamine (DMED) 2. Reduction of nitro group to amine 3. Salt formation with HCl | Avoids commercial scarcity of 3-amino-1,8-naphthalic anhydride; Suitable for scale-up | [5] | | Direct Amination Route | 3-amino-1,8-naphthalic anhydride | 1. Direct condensation with DMED in ethanol 2. Filtration and recrystallization 3. Salt formation | Fewer steps; Higher purity if starting material available | [5] | | Catalytic Reduction Approach | Mitonafide (3-nitro intermediate) | 1. Dissolution in organic solvent 2. Reduction with ammonium formate and catalyst 3. Precipitation as dihydrochloride salt | High selectivity; Mild conditions | [5] |

The following diagram illustrates the nitro-reduction synthetic route:

Synthetic route to this compound via nitro-reduction pathway

Salt Formation and Purification

The conversion of amonafide free base to its dihydrochloride salt significantly enhances water solubility and improves pharmaceutical suitability. The salt formation process involves:

- Dissolving amonafide free base in an organic solvent such as tetrahydrofuran or alcohols

- Treating with HCl gas or hydrochloric acid solution to protonate both the aromatic amine and the tertiary amine in the side chain

- Controlling stoichiometry precisely to ensure formation of the dihydrochloride salt

- Cooling the solution to precipitate the crystalline product [5] [6]

Alternative salt forms including methanesulfonate, oxalate, maleate, and citrate salts have also been described, though the dihydrochloride salt remains most common for pharmaceutical development [5] [6].

Analytical Characterization

Proper characterization of this compound includes:

- Structural confirmation via ( ^1H )-NMR, ( ^{13}C )-NMR, and mass spectrometry

- Purity assessment using HPLC, TLC, and elemental analysis

- Salt stoichiometry verification through potentiometric titration or ion chromatography

- Crystallinity evaluation by X-ray powder diffraction [7] [8]

Pharmacological Profile and Mechanism of Action

DNA Interaction and Topoisomerase Inhibition

Naphthalimide derivatives including amonafide exert their primary anticancer effects through dual mechanisms:

- DNA intercalation: The planar naphthalimide system inserts between DNA base pairs, disrupting DNA structure and function [1] [4]

- Topoisomerase II inhibition: Amonafide stabilizes the cleavable complex between Topo II and DNA, preventing religation of DNA strands and leading to DNA damage [2]

The following diagram illustrates the primary mechanism of action:

Primary anticancer mechanism of amonafide involving DNA interaction

In Vitro and In Vivo Anticancer Activity

Extensive studies have demonstrated the anticancer potential of amonafide and its analogs across various cancer models:

Table 2: Biological Activity of Amonafide and Selected Naphthalimide Analogs

| Compound | Cancer Model | Activity/IC₅₀ | Key Findings | References |

|---|---|---|---|---|

| Amonafide | Various human cancer cell lines | IC₅₀: 6.86-11.67 µM | DNA intercalation; Topo II inhibition; Myelotoxicity limitations | [3] [4] |

| Compound 3a (Thiazole-fused naphthalimide) | Hepatocellular carcinoma (HCC) | IC₅₀: 6.03 µM (SMMC-7721) 9.33 µM (HepG2) | 52.6% primary tumor inhibition; 75.7% lung metastasis reduction in H22 models | [3] | | Compound 3c (Aminothiazole-polyamine conjugate) | Hepatoma cells | IC₅₀: 1.61 µM (SMMC-7721) 4.67 µM (HepG2) | Superior in vitro potency; Some acute toxicity in vivo | [3] | | Compound 7f (Naphthalimide-diamine conjugate) | HCT116 colon cancer | IC₅₀: 5.45 µM | Improved selectivity over normal hepatocytes (QSG-7701); G2/M phase arrest | [8] | | Compound 9 (Furan-fused naphthalimide) | HT-29 colon carcinoma | Potency: 2.5× elinafide | 80% tumor volume reduction in vivo; Stable DNA complexes | [7] |

Metabolic Considerations and Toxicity Profile

A significant challenge in amonafide development involves its metabolic activation and toxicity:

- N-acetylation: The primary amine at position 3 undergoes N-acetylation, producing N-acetyl amonafide, which exhibits altered cytotoxicity [4]

- Bone marrow toxicity: Dose-limiting myelosuppression has been observed, particularly in populations with specific N-acetyltransferase phenotypes [4]

- Population variability: Interestingly, Asian populations with higher N-acetyltransferase activity may experience greater bone marrow suppression due to differential metabolite formation [4]

Structure-Activity Relationship (SAR) Analysis

Key Structural Modifications

Systematic SAR studies have identified critical structural elements governing naphthalimide anticancer activity:

N-imide side chain: The nature of the amine substituent significantly influences DNA binding affinity and cellular uptake. A basic terminal nitrogen separated from the naphthalene ring by 2-3 methylene units optimizes activity [4]

Position 3 substituents: Electron-withdrawing groups (particularly nitro and amino) at position 3 enhance DNA binding and anticancer potency. 3-Nitro substitution generally yields superior activity compared to 4-substitution [4]

Ring fusion strategies: Incorporating heterocyclic rings (thiazole, imidazole, furan, thiophene) fused to the naphthalimide core can improve DNA binding and anticancer specificity [3] [7]

Bis-naphthalimide constructs: Connecting two naphthalimide units through appropriate linkers often enhances DNA binding through bis-intercalation, though this may increase toxicity [4]

Recent Advances in Analog Design

Contemporary research has focused on overcoming limitations of early naphthalimides:

- Heterocyclic fusion: Incorporation of thiazole [3], furan, or thiophene [7] rings to modify electronic properties and DNA binding characteristics

- Polyamine conjugates: Attachment of natural polyamine vectors (spermidine, homospermidine) to improve tumor selectivity [8]

- Urea/thiourea derivatives: Replacement of primary amines with urea functionalities to mitigate N-acetylation toxicity [4]

- Dimeric structures: Bis-naphthalimides with optimized linkers for enhanced DNA affinity while managing toxicity profiles [4] [7]

Experimental Protocols

Standard In Vitro Cytotoxicity Assessment (MTT Assay)

Purpose: Evaluate compound cytotoxicity across cancer cell lines [3] [8]

Procedure:

- Cell culture: Maintain human cancer cell lines (e.g., SMMC-7721, HepG2, HCT-116, K562) in appropriate media with 10% FBS at 37°C, 5% CO₂

- Compound treatment: Seed cells in 96-well plates (5×10³ cells/well), incubate for 24h, then treat with test compounds at varying concentrations (typically 0.1-100 µM)

- MTT incubation: After 48h treatment, add MTT solution (0.5 mg/mL final concentration), incubate 4h at 37°C

- Formazan dissolution: Carefully remove media, add DMSO (150 µL/well) to dissolve formazan crystals

- Absorbance measurement: Read absorbance at 570 nm using microplate reader

- Data analysis: Calculate IC₅₀ values using linear regression analysis from three independent experiments

DNA Binding Studies Using Fluorescence Spectroscopy

Purpose: Characterize interaction between naphthalimide compounds and DNA [8]

Procedure:

- Sample preparation: Prepare compound solutions in physiological buffer (pH 7.4) with increasing concentrations of herring sperm DNA or calf thymus DNA

- Spectral acquisition: Record fluorescence emission spectra with excitation at appropriate wavelength (typically 350-450 nm for naphthalimides)

- Quenching studies: Assess fluorescence quenching by DNA and competitive displacement studies with ethidium bromide

- KI quenching: Evaluate accessibility of compound to ionic quencher when bound to DNA

- Data analysis: Determine binding constants using Stern-Volmer equation and thermodynamic parameters from van't Hoff analysis

Current Status and Future Perspectives

While amonafide itself has faced developmental challenges, the naphthalimide scaffold continues to generate significant interest in anticancer drug discovery. Current research directions include:

- Multi-targeting agents: Designing naphthalimide hybrids capable of simultaneous interaction with multiple biological targets [1]

- Combination therapies: Exploring naphthalimides in combination with other anticancer agents to overcome resistance mechanisms [2]

- Nanoparticle formulations: Developing advanced delivery systems to improve tumor specificity and reduce systemic exposure [3]

- Antimicrobial applications: Exploiting the DNA-binding properties for development of antibacterial and antifungal agents, particularly against resistant strains [1]

References

- 1. An Overview of Naphthylimide as Specific Scaffold for New ... [mdpi.com]

- 2. Recent developments in the synthesis and applications of ... [cris.iucc.ac.il]

- 3. Design, Synthesis and Evaluation of Naphthalimide ... [pmc.ncbi.nlm.nih.gov]

- 4. Research Progress on Structure-Activity Relationship of 1,8 ... [pmc.ncbi.nlm.nih.gov]

- 5. EP1539150A1 - Naphthalimide synthesis including amonafide ... [patents.google.com]

- 6. EP2305257A1 - Amonafide salts and compositions... - Google Patents [patents.google.com]

- 7. New Analogues of Amonafide and Elinafide, Containing ... [bohrium.com]

- 8. Study on the Synthesis, Biological Activity and ... [mdpi.com]

Amonafide dihydrochloride discovery and development

Amonafide Profile and Development History

The table below summarizes the core characteristics and key development milestones of amonafide.

| Aspect | Details |

|---|---|

| Drug Name | Amonafide (also developed as amonafide dihydrochloride (Quinamed) and xanafide (amonafide L-malate)) [1] [2]. |

| Drug Class | Naphthalimide; DNA intercalator and topoisomerase II inhibitor [3] [1]. |

| Mechanism of Action | Intercalates into DNA, inhibits topoisomerase II, causes DNA cleavage and apoptosis [1]. Not a substrate for multidrug resistance efflux pumps [1]. |

| Key Development Context | Parent drug (amonafide) showed activity in metastatic breast cancer but metabolism by N-acetyltransferase 2 (NAT2) caused variable, unpredictable myelotoxicity [1]. Salt formulations (xanafide/amonafide dihydrochloride) were developed to enable dose individualization based on NAT2 phenotype [1] [2]. |

| Clinical Trial Status (Historical) | Phase II trials for prostate, breast, and ovarian cancers (as of 2007-2009) [2]. Received FDA Orphan Drug Designation for Acute Myeloid Leukemia (AML) [1]. |

| Historical Corporate Developer | ChemGenex Pharmaceuticals [2]. |

Key Experimental Models and Findings

Significant preclinical research has characterized amonafide's cytotoxicity and mechanisms across different models, with recent studies revealing surprising new applications.

In Vitro Cytotoxicity in Breast Cancer Cell Lines

A comparative study of xanafide (amonafide L-malate) in breast cancer cell lines provided insights into its potency and potential biomarkers for response [1].

- Experimental Protocol: The Sulforhodamine B (SRB) assay was used to assess cytotoxicity after 48 hours of drug exposure in four cell lines: MCF-7, MDA-MB-231, SKBR-3, and T47D [1]. Total Growth Inhibition (TGI) values were compared to standard drugs.

- Key Findings: The activity of xanafide was comparable to taxanes and superior to doxorubicin, gemcitabine, and vinorelbine in the MCF-7 cell line [1]. Sensitivity was associated with oestrogen receptor (ER)-positive, p53 wild-type status (MCF-7), while resistance was seen in an ER-positive, p53-mutated line (T47D) [1]. No correlation was found with cellular topoisomerase II levels [1].

Novel Formulations and New Therapeutic Indications

Recent research has explored innovative delivery systems and surprising new biological effects of amonafide.

Double-Locked Prodrug for Glioblastoma: A novel enzyme-responsive prodrug was designed to remain inactive until encountering two specific enzymes in the glioblastoma tumor microenvironment [3].

- Experimental Protocol: The prodrug was tested on human glioblastoma (U87) cells and normal human umbilical vein endothelial cells (HUVEC). Efficacy was further evaluated using 3D multicellular tumor spheroids and in vivo models [3].

- Key Findings: The prodrug showed high selectivity with an IC50 of >100 μM for HUVEC (low toxicity) vs. ~2.3 μM for U87 cells. It induced autophagic cell death and allowed real-time monitoring of drug release via fluorescence [3].

Geroprotective Effects in Aging Research: A 2025 study identified amonafide as a novel geroprotector that improves healthspan and lifespan in C. elegans (a nematode model) [4].

- Experimental Protocol: An in silico screen for molecules mimicking the transcriptomic signature of AKT1 knockdown identified topoisomerase inhibitors. Amonafide's effects were then validated in vivo in worms using lifespan and mobility assays. RNA sequencing and genetic knockout worms identified crucial pathways [4].

- Key Findings: Amonafide extended lifespan and improved healthspan. This effect was not solely dependent on the canonical DAF-16/FOXO pathway but required the mitochondrial unfolded protein response (UPRmt) regulator afts-1. Amonafide also improved mobility in a Parkinson's disease model [4].

Amonafide's Geroprotective Mechanism

The diagram below illustrates the novel longevity pathway activated by amonafide treatment, as identified in recent research.

This proposed mechanism shows that amonafide's topoisomerase II inhibition triggers widespread transcriptional changes, leading to a coordinated activation of multiple cellular defense responses that confer health and longevity benefits [4].

Research Implications and Future Directions

The evolution of amonafide from a cytotoxic agent to a potential geroprotector highlights several key research priorities:

- Overcoming Toxicity: The prodrug approach represents a strategic solution to the historical toxicity problem, enabling tumor-specific activation [3] [1].

- Mechanism Exploration: The discovery of its geroprotective effects, independent of DAF-16/FOXO, opens new avenues for studying the role of topoisomerase inhibition and cellular stress responses in aging [4].

- Biomarker-Driven Application: Early findings suggest that biomarkers like ER/p53 status could be key to identifying responsive patient populations in oncology [1].

References

- 1. Comparative analysis of xanafide cytotoxicity in breast ... [nature.com]

- 2. PRESS RELEASE: ChemGenex Pharmaceuticals Limited ... [fiercebiotech.com]

- 3. An enzyme-responsive double-locked amonafide prodrug ... [sciencedirect.com]

- 4. Topoisomerase inhibitor amonafide enhances defense ... [pmc.ncbi.nlm.nih.gov]

Synthesis Protocol for Amonafide and Its Analogues

Amonafide is a naphthalimide-based topoisomerase II inhibitor with antitumor properties. Its synthesis and that of its derivatives often involve a multi-step process starting from naphthalic anhydride precursors [1] [2]. The following sections detail two common synthetic strategies.

Primary Synthesis Route from Patents

A patent provides a detailed synthesis for amonafide and its dihydrochloride salt [3] [4]. The process involves nitration, imide formation, and finally, reduction to the amine. The workflow for this synthesis is as follows:

Detailed Experimental Procedure [3] [4]:

Synthesis of 4-Nitro-1,8-naphthalic anhydride: A mixture of fuming nitric acid and concentrated sulfuric acid is cooled to 0-5°C. 1,8-Naphthalic anhydride is added slowly, and the reaction mixture is heated to reflux for 6-8 hours. After cooling, the mixture is poured into ice water. The precipitated solid is collected by filtration, washed with water, and dried to yield 4-nitro-1,8-naphthalic anhydride.

Synthesis of Nitro-Intermediate (Mitonafide): A solution of 4-nitro-1,8-naphthalic anhydride in absolute ethanol is prepared. An aqueous solution of N,N-dimethylethylenediamine is added dropwise. The reaction mixture is heated under reflux for 4-6 hours. The solvent is then removed under reduced pressure. The residue is treated with a sodium carbonate solution and extracted with an organic solvent (e.g., chloroform). The organic layer is dried over anhydrous sodium sulfate and concentrated to obtain the nitro-intermediate, 2-[2-(dimethylamino)ethyl]-5-nitro-1H-benz[de]isoquinoline-1,3(2H)-dione.

Synthesis of this compound: The nitro-intermediate from the previous step is dissolved in absolute ethanol. A catalytic amount of 10% Pd/C is added, and the mixture is subjected to catalytic hydrogenation under a hydrogen atmosphere at room temperature for 12-24 hours. The catalyst is filtered off, and the filtrate is concentrated. The crude product is dissolved in a minimal amount of ethanol, and a few drops of hydrochloric acid are added. The title compound is precipitated by adding a large volume of diethyl ether or acetone. The solid is collected by filtration, washed with ether, and dried under vacuum to yield amonafide as a dihydrochloride salt.

Alternative and Modern Synthetic Strategies

Researchers have developed other methods to create amonafide analogues with improved properties or for use as prodrugs.

- Copper-Catalyzed Coupling: One approach involves synthesizing 5-alkylamino substituted amonafide analogues from naphthalic anhydride via bromination, amination, and a CuI/L-proline catalyzed Ullmann-type coupling reaction. This method was reported to yield compounds with potent anticancer activities [5].

- Polyamine Conjugate Synthesis: Many potent naphthalimide derivatives are synthesized by conjugating the naphthalimide core with various polyamines. A common strategy involves:

- Reacting 4-substituted-1,8-naphthalic anhydrides with N-Boc (tert-butyloxycarbonyl) protected polyamines.

- Purifying the Boc-protected intermediate via flash column chromatography.

- Deprotecting the amine groups using 4M HCl in ethanol at room temperature to obtain the target compounds as hydrochloride salts [1] [6].

- Double-Locked Prodrug Strategy: To minimize amonafide's side effects, a sophisticated prodrug (AcKLP) has been designed for glioblastoma treatment. This prodrug remains inactive until sequentially unlocked by two enzymes overexpressed in cancer cells: Histone Deacetylase (HDAC) and Cathepsin L (CTSL). This ensures specific drug release in tumor cells [7].

Biological Activity of Naphthalimide-Polyamine Conjugates

The biological evaluation of synthesized compounds is crucial. The table below summarizes the in vitro cytotoxicity (IC50 in μM) of various naphthalimide-polyamine conjugates compared to amonafide across several human tumor cell lines [1].

Table 1: Cytotoxicity (IC50, μM) of Naphthalimide-Polyamine Conjugates [1]

| Compound | R2 (Side Chain) | HCT-116 | HepG2 | K562 | MDA-MB-231 | QSG-7701 (Normal) |

|---|---|---|---|---|---|---|

| Amonafide | - | 15.43 | 6.57 | 6.31 | 7.98 | 55.45 |

| 11e | -(CH₂)₃NH(CH₂)₄NH(CH₂)₃NH₂ | 5.12 | 6.33 | 2.86 | 11.98 | 53.85 |

| 5e | -(CH₂)₃NH(CH₂)₄NH(CH₂)₃NH₂ | 16.91 | 22.07 | 12.25 | nd | 27.65 |

| 11a | -(CH₂)₃NH₂ | 39.85 | 53.46 | 33.19 | 32.38 | 39.18 |

| 11f | -(CH₂)₄NH(CH₂)₄NH(CH₂)₄NH₂ | >50 | >50 | 26.18 | 57.08 | 50.64 |

From this data, compound 11e (a naphthalimide-spermine conjugate) demonstrates superior potency against several cancer cell lines compared to amonafide, while maintaining selectivity relative to the normal hepatocyte cell line (QSG-7701) [1].

Key Considerations for Researchers

- Salt Formation and Purification: Obtaining the final product as a hydrochloride salt is standard practice to improve water solubility and crystallinity. Techniques like precipitation from ethanol/ether are commonly used [3] [1]. Purification of intermediates via flash chromatography is often necessary [1].

- Biological Evaluation: Standard assays include the MTT assay for cytotoxicity [1], apoptosis studies using AO/EB staining or High Content Screening [1], and DNA-binding studies using competitive fluorometric ethidium displacement to determine apparent binding constants [2].

- Beyond Cytotoxicity: Recent studies in C. elegans suggest amonafide can activate mitochondrial and other cellular defense pathways, enhancing healthspan and lifespan, indicating potential applications beyond oncology [8] [9].

Troubleshooting the Synthesis

- Low Yield in Imide Formation: Ensure the reaction is performed under anhydrous conditions and use high-purity solvents. Refluxing for an extended period may be required for complete conversion [3].

- Incomplete Reduction: Confirm the activity of the Pd/C catalyst. Ensure the hydrogenation apparatus is leak-free and maintain sufficient reaction time [3].

- Impurity in Final Product: Meticulous purification of the nitro-intermediate is critical. Re-crystallization of the final dihydrochloride salt from a suitable solvent system (e.g., ethanol/acetone) can improve purity [3] [4].

References

- 1. Synthesis and Biological Evaluation of Novel Aromatic Imide ... [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of new ... [sciencedirect.com]

- 3. Naphthalimide synthesis including amonafide ... [patents.google.com]

- 4. Naphthalimide synthesis including amonafide ... [patents.google.com]

- 5. Synthesis of new amonafide analogues via coupling ... [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Synthesis of Polyamine ... [mdpi.com]

- 7. An enzyme-responsive double-locked amonafide prodrug for ... [pubs.rsc.org]

- 8. Topoisomerase inhibitor amonafide enhances defense ... [lifescience.net]

- 9. Topoisomerase inhibitor amonafide enhances defense ... [pmc.ncbi.nlm.nih.gov]

Amonafide dihydrochloride pharmaceutical composition

Amonafide Overview and Mechanism of Action

Amonafide (5-amino-2-[2-(dimethylamino)ethyl]benzo[de]isoquinoline-1,3-dione) is a naphthalimide-based compound that functions as a topoisomerase II (Topo II) inhibitor and DNA intercalator [1] [2]. Its primary mechanism involves inducing protein-associated DNA-strand breaks through a topoisomerase II-mediated reaction, thereby preventing the religation of DNA strands and triggering apoptosis in cancer cells [3] [2]. Unlike some other topoisomerase II inhibitors, amonafide's action is relatively unaffected by ATP levels and it is not a substrate for P-glycoprotein-mediated efflux, which can help overcome certain multidrug resistance mechanisms [3].

Recent research has revealed that amonafide can activate diverse cellular defense pathways. In a C. elegans model, amonafide treatment enhanced healthspan and lifespan by activating the mitochondrial unfolded protein response (UPRmt) via the regulator afts-1, along with immune and integrated stress responses involving zip-2 and atf-4 [4].

The diagram below illustrates the multi-faceted mechanism of action of amonafide.

Pharmaceutical Composition and Salt Forms

The formation of amonafide salts is a strategic approach to enhance the drug's solubility and stability for pharmaceutical development. A patent details the synthesis of various amonafide salts using different acids [5].

Commonly Used Acids for Salt Formation:

- Mineral Acids: Hydrochloric acid, Sulfuric acid, Nitric acid, Phosphoric acid [5].

- Organic Acids: Oxalic acid, Malonic acid, Succinic acid, Fumaric acid, Maleic acid, Acetic acid, Glycolic acid, L-lactic acid, Pyruvic acid, Benzoic acid, Salicylic acid, Citric acid, D-malic acid, L-tartaric acid, Methanesulfonic acid, p-Toluenesulfonic acid, Cinnamic acid [5].

The synthesis generally involves dissolving amonafide free base in a suitable organic solvent (e.g., methanol, ethanol, acetone) and adding an acid solution. The resulting salt precipitates and is isolated through filtration or centrifugation [5]. The dihydrochloride salt is one of the forms produced via this method.

Biological Activity and Cytotoxicity Profile

Amonafide and its derivatives exhibit a range of cytotoxic activities against various human cancer cell lines. The table below summarizes selected in vitro IC₅₀ data.

Table 1: In vitro cytotoxicity (IC₅₀) of amonafide and related compounds [6] [1] [3].

| Compound | Cell Line | Cancer Type | IC₅₀ (μM) | Notes |

|---|---|---|---|---|

| Amonafide | HepG2 | Human Hepatoma | 6.57 | [6] |

| Amonafide | K562 | Human Leukemia | 6.31 | [6] |

| Amonafide | MDA-MB-231 | Human Breast Cancer | 7.98 | [6] |

| Amonafide | U87 | Human Glioblastoma | 3.10 | [1] |

| Amonafide | HCT-116 | Human Colorectal Cancer | 4.50 | [1] |

| Amonafide | MCF-7 | Human Breast Cancer | 2.40 | [1] |

| Amonafide | HeLa | Human Cervical Cancer | 8.80 | [1] |

| Amonafide | HUVEC | Normal Human Umbilical Vein Endothelial | 0.80 | High toxicity to normal cells [1] |

| Conjugate 11e | HepG2 | Human Hepatoma | 6.33 | Naphthalimide-spermine conjugate [6] |

| Conjugate 11e | K562 | Human Leukemia | 2.86 | More potent than amonafide [6] |

| Prodrug AcKLP | U87 | Human Glioblastoma | 2.26 | Activated by HDAC/CTSL [1] |

| Prodrug AcKLP | HUVEC | Normal Human Umbilical Vein Endothelial | >100 | Significantly reduced toxicity [1] |

Detailed Experimental Protocols

Protocol 1: Synthesis of Amonafide Salts

This general procedure for preparing amonafide salts, including the dihydrochloride, is adapted from a patent [5].

- Key Steps:

- Dissolution: Dissolve amonafide free base (1.0 equivalent) in a warm organic solvent like methanol, ethanol, or acetone.

- Acid Addition: Slowly add a solution of the chosen acid (e.g., 2.0 equivalents of hydrochloric acid for the dihydrochloride salt) in a solvent such as ethanol or water with stirring.

- Precipitation: Allow the reaction mixture to cool to room temperature or cool in an ice bath to precipitate the salt.

- Isolation: Collect the solid via filtration or centrifugation.

- Purification: Wash the solid with a small amount of cold solvent and dry it under reduced pressure.

Protocol 2: In vitro Cytotoxicity Assay (MTT)

This protocol is standard for evaluating the cytotoxicity of amonafide compounds, as referenced in multiple studies [6] [3].

- Key Steps:

- Cell Seeding: Seed cancer cells (e.g., HCT-116, HepG2) in 96-well tissue culture plates at a density of 2.5–10 × 10³ cells/well in 150 µL of culture medium. Incubate for 24 hours to allow cell attachment.

- Drug Treatment: Prepare serial dilutions of amonafide or its derivatives in DMSO or PBS. Add the drug solutions to the wells. Include wells with solvent alone as a negative control.

- Incubation: Incubate the plates for a defined period, typically 48–72 hours.

- MTT Application: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well (e.g., 50 µL of a 1 mg/mL solution). Incubate for 2–4 hours to allow formazan crystal formation.

- Solubilization: Carefully remove the medium and add DMSO (e.g., 100-150 µL) to dissolve the formazan crystals.

- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

- Data Analysis: Calculate the percentage of cell viability relative to the control group and determine the IC₅₀ value using linear regression or non-linear fitting of the dose-response curve.

Future Research Directions and Application Notes

- Prodrug Development to Enhance Selectivity: The "dual-locked" prodrug AcKLP represents a significant advancement. It is designed to be sequentially activated by two enzymes overexpressed in glioblastoma cells—Histone Deacetylase (HDAC) and Cathepsin L (CTSL). This design minimizes off-target toxicity, as demonstrated by its high IC₅₀ (>100 µM) in normal HUVEC cells compared to its potency (IC₅₀ ~2.3 µM) in U87 glioblastoma cells [1].

- Polyamine Conjugation to Improve Potency: Conjugating naphthalimide scaffolds like amonafide to polyamine motifs (e.g., spermine) can enhance cellular uptake and efficacy. Compound 11e, a naphthalimide-spermine conjugate, showed superior in vivo activity in preventing lung cancer metastasis and extending lifespan compared to the parent drug amonafide [6].

- Exploring Novel Indications such as Geroprotection: A 2025 study identified amonafide as a novel geroprotector in C. elegans, improving healthspan and lifespan by activating the mitochondrial unfolded protein response (UPRmt) [4]. This opens a new avenue for researching naphthalimide derivatives in age-related diseases.

Key Conclusions for Researchers